Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-, also known by its CAS number 946728-08-1, is an organic compound characterized by a benzene ring substituted with both a trifluoromethyl group and an isopropyl group. Its molecular formula is C₁₆H₁₆F₃N, and it has a molecular weight of approximately 295.299 g/mol. The compound features a density of about 1.2 g/cm³ and a boiling point of approximately 334.2 °C at standard atmospheric pressure .
The structure of this compound is notable for the position of its substituents: the trifluoromethyl group is located at the 5-position of the benzene ring, while the isopropyl group is situated at the 3-position. This arrangement can influence its chemical properties and biological activities.
Specific reactions involving benzenamine derivatives may include forming azo compounds or coupling reactions with diazonium salts.
The synthesis of benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- can be achieved through several methods:
Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- has potential applications in several fields:
Interaction studies involving benzenamine derivatives typically focus on their binding affinity and mechanism of action against biological targets. Research may include:
These studies help elucidate the pharmacological profile and potential side effects associated with the compound.
Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Benzenamine, 3-(trifluoromethyl)- | 98-16-8 | Contains only a trifluoromethyl group without additional alkyl substituents. |
| Benzenamine, 3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)- | 641571-06-4 | Features an imidazole ring that may enhance biological activity. |
| Benzenamine, 4-(trifluoromethyl)- | Not specified | Similar trifluoromethyl substitution but at a different position on the benzene ring. |
The unique combination of both isopropyl and trifluoromethyl groups in benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- distinguishes it from these similar compounds, potentially affecting its reactivity and biological interactions.